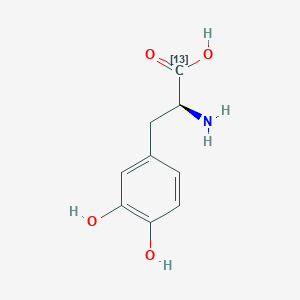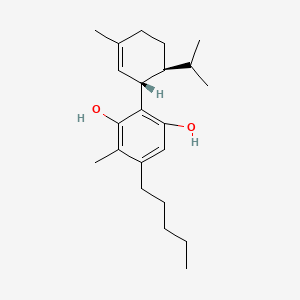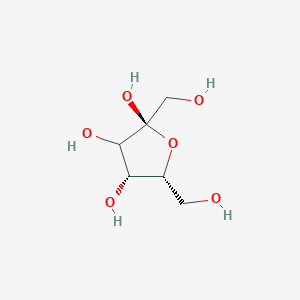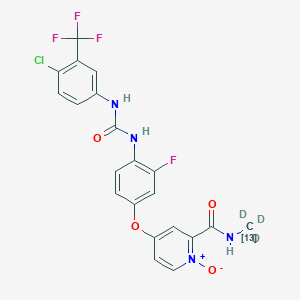
L-Dopa-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Dopa-13C, also known as 13C-labeled L-Dopa, is a stable isotope-labeled compound of L-Dopa (Levodopa). L-Dopa is an amino acid precursor to the neurotransmitter dopamine and is widely used in the treatment of Parkinson’s disease. The 13C labeling allows for the tracking and study of the compound’s metabolic pathways and interactions within biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Dopa-13C typically involves the incorporation of the 13C isotope into the L-Dopa molecule. One common method is the asymmetric hydrogenation of a 13C-labeled precursor. This process requires a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include hydrogen gas under pressure and a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound can involve microbial fermentation using genetically engineered microorganisms that incorporate the 13C isotope into the L-Dopa molecule. Another method is the enzymatic conversion of 13C-labeled tyrosine to L-Dopa using tyrosinase or other enzymes. These methods are advantageous due to their high specificity and yield .
Análisis De Reacciones Químicas
Types of Reactions
L-Dopa-13C undergoes various chemical reactions, including:
Oxidation: L-Dopa can be oxidized to form dopaquinone, which further reacts to produce melanin.
Reduction: Reduction of L-Dopa can yield dopamine.
Substitution: L-Dopa can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Dopaquinone and melanin.
Reduction: Dopamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Dopa-13C has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of L-Dopa in chemical reactions.
Biology: Helps in studying the metabolic processes and enzyme kinetics involving L-Dopa.
Medicine: Crucial in researching Parkinson’s disease and the pharmacokinetics of L-Dopa-based treatments.
Mecanismo De Acción
L-Dopa-13C exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The molecular targets include dopaminergic receptors in the brain, which are activated by the newly formed dopamine .
Comparación Con Compuestos Similares
Similar Compounds
L-Dopa: The non-labeled version of L-Dopa.
Dopamine: The direct neurotransmitter formed from L-Dopa.
Tyrosine: The precursor amino acid to L-Dopa.
Uniqueness
L-Dopa-13C is unique due to its stable isotope labeling, which allows for precise tracking and study of its metabolic pathways. This makes it invaluable in research settings where understanding the detailed mechanisms of L-Dopa metabolism is crucial .
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)(113C)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i9+1 |
Clave InChI |
WTDRDQBEARUVNC-BVYIGXSHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)



![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)


![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)

![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)

